molecular formula C7H14O5S B1493694 1-Ethoxy-1-oxopentane-2-sulfonic acid CAS No. 1556927-66-2

1-Ethoxy-1-oxopentane-2-sulfonic acid

Cat. No. B1493694
CAS RN: 1556927-66-2
M. Wt: 210.25 g/mol
InChI Key: CIZRGPQIMROMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-1-oxopentane-2-sulfonic acid is a chemical compound with the molecular formula C7H14O5S. It belongs to the class of organosulfur compounds with the general formula R−S(=O)2−OH, where R is an organic alkyl or aryl group and the S(=O)2(OH) group a sulfonyl hydroxide .


Synthesis Analysis

The synthesis of sulfonic acids, including 1-Ethoxy-1-oxopentane-2-sulfonic acid, often involves sulfonation, a process where the sulfonating agent is usually sulfur trioxide . Alkylsulfonic acids can be prepared by many methods, including sulfoxidation, where alkanes are irradiated with a mixture of sulfur dioxide and oxygen .


Chemical Reactions Analysis

Sulfonic acids, including 1-Ethoxy-1-oxopentane-2-sulfonic acid, can participate in various reactions. For instance, they can undergo esterification reactions with alcohols . The mechanism of these reactions often involves the formation of a sulfonylium cation intermediate .


Physical And Chemical Properties Analysis

Sulfonic acids are strong acids, often cited as being around a million times stronger than the corresponding carboxylic acid . The specific physical and chemical properties of 1-Ethoxy-1-oxopentane-2-sulfonic acid are not provided in the search results.

Scientific Research Applications

Mechanism of Action

Mode of Action

For instance, they can act as catalysts in the esterification of fatty acids , and they can also participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

For example, they can participate in the synthesis of homobenzylic ketones through an oxidative 1,2-shift of disubstituted olefins .

properties

IUPAC Name

1-ethoxy-1-oxopentane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5S/c1-3-5-6(13(9,10)11)7(8)12-4-2/h6H,3-5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZRGPQIMROMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-1-oxopentane-2-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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